Epidermal growth factor receptor (478--488)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epidermal growth factor receptor

科学的研究の応用

1. EGFR in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is pivotal in cancer therapy. It is frequently expressed in epithelial tumors and has been the focus of extensive research for targeted cancer therapy. The activation of EGFR leads to the phosphorylation of intracellular substrates, stimulating cell growth, DNA synthesis, and expression of oncogenes like fos and jun. This has significant implications in cancer development, as the EGFR gene often exhibits mutations or overexpression in cancer cells. Consequently, EGFR serves as a critical target for therapeutic interventions in cancer treatment (Voldborg et al., 1997), (Herbst, 2004).

2. EGFR Activation and Signalling

EGFR is a transmembrane protein that mediates the actions of growth factors including EGF and transforming growth factor-alpha. The ligand binding initiates a cascade of intracellular signaling pathways, altering the biochemical state of the cell. The structural and functional aspects of EGFR, from ligand binding to signal transduction, are critical in understanding its role in cellular processes and the potential for targeted therapies (Jorissen et al., 2003).

3. Role in Molecular Targeted Therapy

EGFR's role in molecular targeted therapy is significant, particularly in addressing challenges like treatment effects, side-effects, and drug resistance in cancer therapy. Advances in nanotechnology, such as the application of inorganic nanoparticles in EGFR-targeted therapy, offer promising improvements. These nanoparticles have been explored to potentiate the efficacy of molecular targeted therapy, given their easy modification and biosecurity (Sun et al., 2021).

4. Mechanisms of EGFR Targeting

The targeting of EGFR in cancer therapy is achieved through monoclonal antibodies and tyrosine kinase inhibitors. These agents inhibit EGFR signaling, leading to cell cycle arrest, apoptosis promotion, and angiogenesis inhibition. Understanding the mechanisms of EGFR targeting, such as the effects of antibodies on the immune system and inhibition of EGFR-generated signaling, is vital for developing effective cancer treatments (Martinelli et al., 2009).

5. EGFR in Physiology and Disease

EGFR plays significant roles beyond cancer therapy. It is involved in developmental biology, tissue homeostasis, and various pathophysiological conditions. The activation of EGFR influences cellular proliferation, survival, and differentiation, which are crucial in both normal physiology and in diseases. Recent studies continue to reveal new regulatory mechanisms of EGFR, opening opportunities for novel therapeutic interventions (Chen et al., 2016).

特性

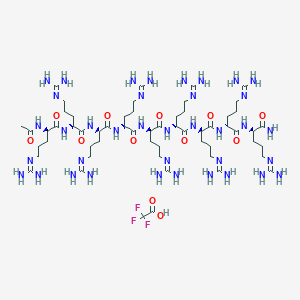

配列 |

KLFGTSGQKT |

|---|---|

ソース |

Homo sapiens (human) |

保存方法 |

Common storage 2-8℃, long time storage -20℃. |

同義語 |

Epidermal growth factor receptor (478--488) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

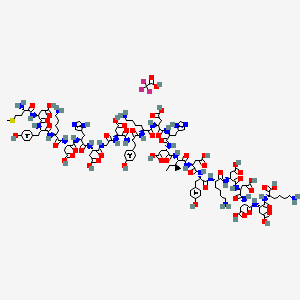

![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)